molecular formula C19H17NO2 B2562515 3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 886686-15-3

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2562515
CAS No.: 886686-15-3
M. Wt: 291.35
InChI Key: UVCGUUPBIALSIL-UHFFFAOYSA-N
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Description

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.35 g/mol . It is a quinoline derivative, characterized by the presence of a quinoline core substituted with methyl and carboxylic acid groups. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of aniline derivatives with acetophenone derivatives, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like zeolites to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data from case studies and comparative analyses.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C19_{19}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 291.34 g/mol

This structure features a quinoline core with specific substitutions that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to exhibit:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against certain diseases .
  • Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways and biological responses .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's antibacterial activity was evaluated using the agar diffusion method, showing promising results compared to standard antibiotics like ampicillin and gentamicin .

Antimalarial Activity

The compound has also been investigated for its potential antimalarial properties. Studies suggest that it may inhibit the growth of Plasmodium species, the causative agents of malaria. This activity is likely due to the structural characteristics of the quinoline moiety, which is known for its role in antimalarial drug design .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been identified as a selective inhibitor of histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation and survival. In vitro assays revealed that this compound induces cell cycle arrest in cancer cells, promoting apoptosis .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Phenylquinoline-4-carboxylic Acid Similar core structure; different substituentsAntibacterial
4-Anilinoquinolines Known for antimalarial activityAntimalarial
D28 (HDAC inhibitor) Contains phenylpiperazine groupAnticancer

This table highlights how structural variations can lead to distinct biological activities.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antibacterial Evaluation : A series of quinoline derivatives were synthesized and screened for antibacterial activity. The results indicated that modifications in the structure significantly enhanced their efficacy against resistant bacterial strains .
  • Anticancer Mechanisms : Research involving HDAC inhibitors demonstrated that compounds similar to this compound could effectively induce cell cycle arrest and apoptosis in various cancer cell lines .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins such as DNA gyrase from Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .

Properties

IUPAC Name

3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-7-9-14(10-8-11)18-13(3)16(19(21)22)15-6-4-5-12(2)17(15)20-18/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCGUUPBIALSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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